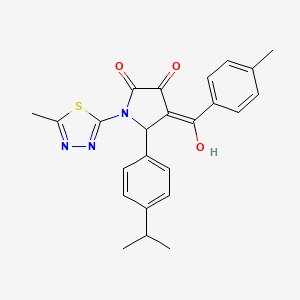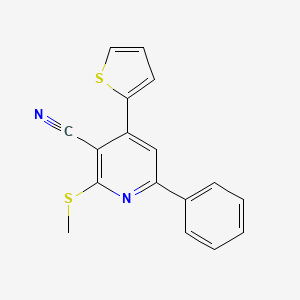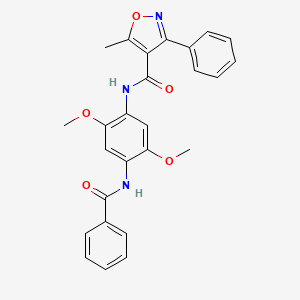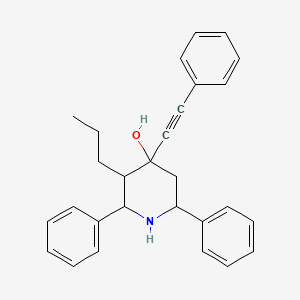
Diethyl 4-(4-hydroxy-3-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-(4-hydroxy-3-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(4-hydroxy-3-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization and esterification steps. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
化学反応の分析
Types of Reactions
Diethyl 4-(4-hydroxy-3-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
Diethyl 4-(4-hydroxy-3-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Diethyl 4-(4-hydroxy-3-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one: Known for its use in flavor and fragrance industries.
4-(4-Hydroxy-3-methoxyphenyl)-2-butanone:
Uniqueness
Diethyl 4-(4-hydroxy-3-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is unique due to its complex structure and potential for diverse biological activities. Its quinoline core and multiple functional groups allow for a wide range of chemical modifications and applications, distinguishing it from simpler compounds.
特性
分子式 |
C30H33NO8 |
|---|---|
分子量 |
535.6 g/mol |
IUPAC名 |
diethyl 4-(4-hydroxy-3-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C30H33NO8/c1-6-38-29(34)24-16(3)31-21-15-20(17-9-8-10-19(13-17)36-4)26(30(35)39-7-2)28(33)27(21)25(24)18-11-12-22(32)23(14-18)37-5/h8-14,20,25-26,31-32H,6-7,15H2,1-5H3 |
InChIキー |
GRONDKXZLNZDSA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C=C3)O)OC)C4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11627558.png)
![4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11627570.png)
![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627577.png)
![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627579.png)
![6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11627581.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627599.png)
![({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid](/img/structure/B11627612.png)

![{(2E)-2-[(2E)-(3,5-dibromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11627629.png)

![2-[(4-methoxybenzyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627636.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11627647.png)

